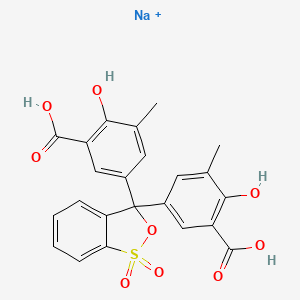

5,5'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a benzoxathiol core and salicylic acid derivatives. It is often used in research due to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt typically involves multiple steps. One common method includes the reaction of benzoxathiol with methylsalicylic acid under controlled conditions. The reaction is catalyzed by specific reagents to ensure the formation of the desired product. The process may involve heating, stirring, and the use of solvents to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for developing new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid: This compound is similar in structure but lacks the S,S-dioxide and sodium salt components.

3-Methylsalicylic acid derivatives: These compounds share the salicylic acid core but differ in their substituents and overall structure.

Uniqueness: The uniqueness of 5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt lies in its specific combination of functional groups and structural features. This combination allows it to exhibit unique chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Biological Activity

5,5'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

- Molecular Formula : C23H17NaO9S

- Molecular Weight : 482.49 g/mol

- Appearance : Typically presented as a reddish-brown or green crystalline powder.

- Solubility : Insoluble in water, which may affect its bioavailability in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial activity against certain bacterial strains.

Antioxidant Activity

A study conducted by researchers examined the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a substantial reduction in DPPH radical concentration, indicating strong radical scavenging activity.

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with the sodium salt significantly lowered the production of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in managing inflammatory diseases.

Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Studies

-

Case Study on Oxidative Stress :

- Objective : To evaluate the protective effects against oxidative stress in neuronal cells.

- Method : Neuronal cells were treated with hydrogen peroxide and subsequently with varying concentrations of the compound.

- Results : The compound significantly reduced cell death and lipid peroxidation levels compared to untreated controls.

-

Case Study on Inflammatory Response :

- Objective : To assess the impact on inflammatory markers in a rat model of arthritis.

- Method : Rats were administered the compound for two weeks post-induction of arthritis.

- Results : A marked decrease in swelling and pain was observed alongside reduced serum levels of inflammatory markers.

Data Table: Summary of Biological Activities

| Activity Type | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging |

| Anti-inflammatory | Cytokine Measurement | Decreased TNF-alpha and IL-6 |

| Antimicrobial | MIC Testing | Effective against S. aureus |

Properties

CAS No. |

83784-16-1 |

|---|---|

Molecular Formula |

C23H18NaO9S+ |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

sodium;5-[3-(3-carboxy-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C23H18O9S.Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);/q;+1 |

InChI Key |

HJEGHSWGWSAZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)C(=O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.